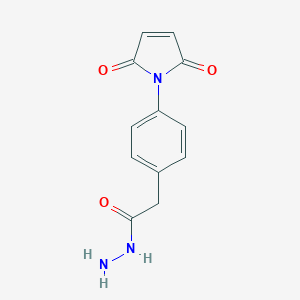

4-Maleimidophenylacetic acid hydrazide

Description

Properties

IUPAC Name |

2-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c13-14-10(16)7-8-1-3-9(4-2-8)15-11(17)5-6-12(15)18/h1-6H,7,13H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCRRPOBKJECNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NN)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363617 | |

| Record name | 4-Maleimidophenylacetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188944-35-6 | |

| Record name | 4-Maleimidophenylacetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Maleimidophenylacetic Acid Hydrazide

Established Synthetic Pathways for 4-Maleimidophenylacetic Acid Hydrazide and Analogous Compounds

The synthesis of this compound is typically approached through a multi-step process. This involves the initial synthesis of precursor molecules, followed by the formation of the hydrazide and the introduction of the maleimide (B117702) group.

Synthesis of Precursor Intermediates for Maleimide-Hydrazide Scaffold Construction

The primary precursor for the synthesis of this compound is 4-aminophenylacetic acid. This intermediate provides the foundational phenylacetic acid structure to which the maleimide and hydrazide functionalities are attached. The synthesis of 4-aminophenylacetic acid can be achieved through various established routes, often starting from 4-nitrophenylacetic acid, which is subsequently reduced to the corresponding amine.

Another key intermediate is maleic anhydride, which is essential for the formation of the maleimide ring. This readily available chemical serves as the electrophilic partner in the reaction with the amino group of 4-aminophenylacetic acid.

Optimized Hydrazide Formation Reactions for 4-Maleimidophenylacetic Acid Derivatization

The conversion of the carboxylic acid group of 4-maleimidophenylacetic acid to a hydrazide is a critical step. The most common method for this transformation is the direct reaction of the carboxylic acid or its corresponding ester with hydrazine hydrate.

To facilitate this reaction, the carboxylic acid is often activated. This can be achieved by converting it to an acid chloride or an activated ester, such as an N-hydroxysuccinimide (NHS) ester. The activated intermediate then readily reacts with hydrazine hydrate to form the desired hydrazide. Microwave-assisted synthesis has also been shown to be an efficient method for the direct conversion of carboxylic acids to hydrazides, often resulting in shorter reaction times and higher yields nih.gov.

A general procedure for the synthesis of a hydrazide from a carboxylic acid ester involves refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol researchgate.net. The reaction progress can be monitored by thin-layer chromatography (TLC).

Table 1: General Conditions for Hydrazide Formation

| Starting Material | Reagents | Solvent | Conditions |

| Carboxylic Acid | Hydrazine Hydrate, Activating Agent (e.g., EDC, DCC) | DMF, DCM | Room Temperature to Mild Heating |

| Carboxylic Acid Ester | Hydrazine Hydrate | Ethanol, Methanol | Reflux |

| Carboxylic Acid | Hydrazine Hydrate | None (Microwave) | High Temperature, Short Time |

This table presents generalized conditions. Optimal conditions for 4-maleimidophenylacetic acid would require experimental optimization.

Introduction and Functionalization of the Maleimide Moiety in Targeted Synthesis

The introduction of the maleimide group is typically achieved through the reaction of an amine with maleic anhydride, followed by a cyclodehydration step. In the synthesis of 4-maleimidophenylacetic acid, 4-aminophenylacetic acid is reacted with maleic anhydride to form the corresponding maleamic acid.

This intermediate is then cyclized to the maleimide by heating in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst, like sodium acetate orgsyn.org. The use of phosphorus pentoxide (P2O5) as a catalyst in solvents like DMF has also been reported to facilitate this cyclization at lower temperatures and with high yields nih.gov. The reaction scheme generally proceeds as follows:

Formation of the Maleamic Acid: 4-aminophenylacetic acid is dissolved in a suitable solvent, and maleic anhydride is added. The reaction is often stirred at room temperature.

Cyclodehydration: The resulting maleamic acid is then heated with a dehydrating agent and a catalyst to induce ring closure and form the maleimide ring.

Innovations in Synthetic Approaches for Enhanced Yield and Purity of this compound

While traditional synthetic methods are effective, ongoing research focuses on developing more efficient and greener synthetic routes to improve yield and purity. One area of innovation is the use of microwave-assisted organic synthesis. This technique can significantly reduce reaction times for both the cyclodehydration of the maleamic acid and the formation of the hydrazide nih.govmdpi.com.

The purification of the final product is crucial for its application in bioconjugation. Innovations in purification techniques, such as the use of advanced chromatographic methods like high-performance liquid chromatography (HPLC), can lead to higher purity of the final this compound nih.gov.

Spectroscopic and Chromatographic Characterization of Synthesized this compound and its Derivatives

The structural confirmation and purity assessment of synthesized this compound and its derivatives are performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for elucidating the molecular structure.

In the 1H NMR spectrum, characteristic signals would include the singlet for the two protons on the maleimide double bond (typically around 6.8-7.0 ppm), aromatic protons of the phenyl ring, the methylene protons of the acetic acid moiety, and the protons of the hydrazide group (which can be broad and exchangeable with D2O).

The 13C NMR spectrum would show characteristic peaks for the carbonyl carbons of the maleimide and hydrazide, the olefinic carbons of the maleimide, and the carbons of the phenyl ring and the acetic acid side chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. Expected characteristic absorption bands would include C=O stretching vibrations for the imide and hydrazide, N-H stretching for the hydrazide, and C=C stretching for the maleimide and aromatic ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Key Signals/Bands |

| 1H NMR | ~6.8-7.0 ppm (s, 2H, maleimide CH=CH), aromatic protons, methylene protons, NH and NH2 protons (broad) |

| 13C NMR | Carbonyl carbons (maleimide and hydrazide), olefinic carbons (maleimide), aromatic carbons, methylene carbon |

| IR (cm-1) | C=O stretching (imide, hydrazide), N-H stretching (hydrazide), C=C stretching (maleimide, aromatic) |

| MS | Molecular ion peak corresponding to the molecular weight of C12H11N3O3 |

Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent and other experimental conditions.

Chromatographic Characterization:

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of reactions and to get a preliminary assessment of the purity of the product.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purity analysis of this compound. Reversed-phase HPLC with UV detection is commonly employed. The method can be optimized by adjusting the mobile phase composition, column type, and flow rate to achieve good separation of the product from any impurities or starting materials nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be used for separation and identification.

The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, ensuring its identity, structure, and purity for its intended applications.

Elucidation of Reaction Mechanisms and Kinetic Profiles of 4 Maleimidophenylacetic Acid Hydrazide

Mechanistic Investigations of Hydrazone Bond Formation with Carbonyl-Containing Biomolecules

The reaction between the hydrazide group of 4-Maleimidophenylacetic acid hydrazide and an aldehyde or ketone on a biomolecule proceeds through a condensation reaction to form a hydrazone bond. This reaction is widely used due to its bio-orthogonality and the ease with which the reactive groups can be introduced into molecules. nih.gov

The formation of hydrazones is subject to general acid catalysis. nih.gov The reaction mechanism involves two main steps: the nucleophilic attack of the hydrazine on the carbonyl carbon to form a tetrahedral hemiaminal intermediate, and the subsequent acid-catalyzed dehydration of this intermediate to yield the final hydrazone product. nih.govacs.org At neutral pH, the breakdown and dehydration of the tetrahedral intermediate is typically the rate-limiting step. nih.govnih.gov

To accelerate the typically slow reaction rates at physiological pH, various catalytic strategies have been developed. Aniline and its derivatives are classic catalysts for imine formation. nih.gov More recently, ortho-substituted nucleophilic catalysts, such as anthranilic acids and 2-aminobenzenephosphonic acids, have been shown to be superior. nih.govacs.org These catalysts are believed to function through a mechanism involving intramolecular proton transfer, where a proton donor group positioned ortho to the nucleophilic amine facilitates the protonation and elimination of water from the tetrahedral intermediate. nih.govacs.org This is supported by findings that substrates containing built-in proton donor groups, such as 2-carboxybenzaldehyde, also exhibit accelerated reaction rates. nih.gov The efficiency of catalysis is enhanced when the pKa of the catalyst's proton donor group is tuned to be close to the pH of the biological buffer. nih.gov

The reaction pathway for hydrazone formation begins with the proton-catalyzed attack of the nucleophilic hydrazine on the carbonyl carbon. nih.gov This is followed by a proton transfer to form the neutral tetrahedral intermediate (a hemiaminal). nih.gov This intermediate then undergoes dehydration, which is the rate-determining step, involving protonation of the hydroxyl group and subsequent elimination of a water molecule to form the hydrazone. nih.govlibretexts.org

From a stereochemical perspective, hydrazones can exist as isomers. Due to the partial double bond character of the C=N and amide C-N bonds, conformational isomers (E/Z) can be present in solution. nih.govresearchgate.net When chiral aldehydes or ketones are used, the resulting hydrazones can be chiral. The stereoselectivity of subsequent reactions involving these chiral hydrazones, such as α-alkylation, is often controlled by the steric hindrance of azaenolate intermediates, directing the approach of electrophiles to the less-hindered face. nih.gov

Detailed Analysis of Maleimide-Thiol Addition Mechanisms

The maleimide (B117702) group is a highly efficient thiol-reactive functional group. Its reaction with sulfhydryl groups, such as those found in cysteine residues of proteins, is one of the most popular methods for bioconjugation. vectorlabs.com

The reaction between a maleimide and a thiol proceeds via a Michael-type addition mechanism. bachem.comaxispharm.com In this reaction, the nucleophilic thiolate anion attacks one of the carbons of the electron-deficient double bond within the maleimide ring. bachem.com This results in the formation of a stable succinimidyl thioether linkage. bachem.com The high reactivity of the maleimide's double bond is attributed to the ring strain and the cis-conformation of the two adjacent carbonyl groups, which act as strong electron-withdrawing groups. vectorlabs.comaxispharm.com This reaction is highly efficient and can proceed rapidly under mild conditions without the need for a catalyst. axispharm.com

Several factors influence the rate and selectivity of the maleimide-thiol conjugation.

pH : The pH of the reaction medium is a critical parameter. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. thermofisher.comnih.gov In this range, a sufficient concentration of the more nucleophilic thiolate anion exists to drive the reaction forward, while competing reactions, such as the reaction with primary amines (e.g., lysine residues), are minimized because the amines are largely protonated. vectorlabs.comnih.gov At pH values above 8.5, the reaction with amines becomes more competitive, and the rate of hydrolysis of the maleimide ring to the unreactive maleamic acid also increases. vectorlabs.comthermofisher.com

Selectivity : Within the recommended pH range of 6.5-7.5, the maleimide group exhibits high chemoselectivity for sulfhydryl groups. vectorlabs.comaxispharm.com The rate of reaction with thiols is approximately 1,000 times faster than with amines at a neutral pH of 7.0. vectorlabs.comaxispharm.comresearchgate.net

Stability and Reversibility : While the formed thioether bond is generally considered stable, it can undergo a retro-Michael reaction, leading to cleavage of the bond and dissociation of the conjugate. vectorlabs.comnih.gov This reversibility can be promoted by the presence of other thiol-containing molecules, leading to thiol exchange. nih.gov Hydrolysis of the succinimide (B58015) ring in the conjugate can occur post-reaction, which can help to prevent the retro-Michael reaction. nih.gov

| Factor | Effect on Reaction | Optimal Condition/Consideration |

|---|---|---|

| pH | Controls the ionization state of the thiol (thiol vs. thiolate) and the reactivity of competing nucleophiles (amines). Also affects maleimide hydrolysis. | Optimal range is pH 6.5 - 7.5 for high selectivity towards thiols. thermofisher.comnih.gov |

| Thiol pKa | Lower pKa thiols have a higher concentration of the reactive thiolate anion at a given pH, leading to faster reaction rates. | Thiols with lower pKa values generally react faster. |

| Temperature | Higher temperatures generally increase the reaction rate but can also accelerate side reactions like hydrolysis. | Typically performed at room temperature or 37°C. |

| Solvent | Polar solvents can facilitate the formation of the thiolate ion, promoting the reaction. | Aqueous buffers are common; polar organic solvents like DMSO or DMF can also be used. vectorlabs.comaxispharm.com |

| Maleimide Stability | The maleimide ring is susceptible to hydrolysis, especially at higher pH, rendering it inactive. | Maleimide-containing reagents should be prepared fresh in aqueous solutions before use. vectorlabs.com |

Quantitative Kinetic Studies of this compound Conjugation Reactions

Hydrazone Formation Kinetics: The reaction to form hydrazones is often characterized as slow at neutral pH, which can be a limitation in biological applications where reactant concentrations are low. nih.gov However, kinetic studies have revealed a wide variation in reaction rates depending on the structure of both the hydrazine and the carbonyl reactant. nih.govnih.gov The inclusion of neighboring acidic or basic groups in either reactant can lead to significant rate enhancements. nih.govresearchgate.net Second-order rate constants for the fastest combinations of carbonyls and hydrazines have been reported to be in the range of 2–20 M⁻¹s⁻¹ at pH 7.4, which is comparable to some click chemistry reactions. nih.gov

Maleimide-Thiol Reaction Kinetics: In contrast to hydrazone formation, the maleimide-thiol addition is a very rapid reaction. researchgate.net It is considered a "click chemistry" reaction due to its speed, high efficiency, and selectivity. vectorlabs.combachem.com Second-order rate constants typically fall within the range of 100 to 1000 M⁻¹s⁻¹, although this varies with the specific structures of the reactants and the pH. nih.gov This fast gelation can sometimes be problematic, for example in the formation of hydrogels, where the reaction may proceed faster than uniform mixing can be achieved, leading to a heterogeneous network. researchgate.netumass.edunih.gov In such cases, the reaction kinetics can be deliberately slowed by lowering the pH, reducing buffer concentration, or using crosslinkers with higher thiol pKa values. nih.gov

| Reaction Type | Typical Rate at Neutral pH | Typical Second-Order Rate Constant (k₂) | Key Influencing Factors |

|---|---|---|---|

| Hydrazone Formation (Hydrazide + Carbonyl) | Slow to Moderate | Can range from 10⁻³ to >20 M⁻¹s⁻¹ nih.govnih.gov | Catalysis (e.g., aniline), pH, reactant structure (presence of intramolecular catalytic groups). nih.gov |

| Thioether Formation (Maleimide + Thiol) | Very Fast | ~10² - 10³ M⁻¹s⁻¹ nih.gov | pH (controls thiolate concentration), thiol pKa. nih.gov |

Determination of Reaction Rates and Rate Constants

Maleimide Moiety Reactivity:

The reaction of the maleimide group with thiols is a cornerstone of its application in bioconjugation. This reaction proceeds via a Michael-type addition, where the thiolate anion acts as a nucleophile, attacking one of the carbon atoms of the maleimide double bond. This process is generally considered a "click" reaction due to its high speed and specificity under physiological conditions. researchgate.netrsc.org

The rate of this reaction is second-order, dependent on the concentrations of both the maleimide and the thiol. The reaction kinetics are significantly influenced by the nature of the thiol and the N-substituent of the maleimide. For instance, studies on N-substituted maleimides have shown that the half-life of the reaction can vary significantly.

Table 1: Reaction Half-life for N-substituted Maleimides with Glutathione (B108866)

| N-substituted Maleimide | Half-life of Conversion (hours) | Extent of Conversion (%) |

|---|---|---|

| N-ethyl maleimide (NEM) conjugated to 4-mercaptophenylacetic acid | 3.1 | 89.5 |

| N-phenyl maleimide (NPM) conjugated to 4-mercaptophenylacetic acid | 18 | 12.3 |

| N-aminoethyl maleimide (NAEM) conjugated to 4-mercaptophenylacetic acid | Varies with pH | Varies |

Data adapted from studies on model compounds to illustrate the effect of N-substitution on reaction kinetics. udel.edu

Hydrazide Moiety Reactivity:

The hydrazide group of this compound is analogous to that of phenylacetic hydrazide (PAH). The kinetics of hydrazide reactions, particularly oxidation, have been studied in detail. For example, the oxidation of PAH by hexachloroiridate(IV) follows well-defined second-order kinetics. researchgate.net The observed second-order rate constant (k') is highly dependent on the pH of the solution due to the different protonation states of the hydrazide.

The reaction mechanism involves the formation of various protolysis species of the hydrazide, each exhibiting a different reactivity. The enolate species, for instance, is found to be extremely reactive. researchgate.net

Table 2: Rate Constants for the Oxidation of Phenylacetic Hydrazide (PAH) Species

| Reacting Species of PAH | Rate Constant (M⁻¹s⁻¹) |

|---|---|

| Neutral form | Varies with conditions |

| Enolate form | Significantly higher than neutral form |

This table illustrates the vast difference in reactivity between the different species of a similar hydrazide compound. researchgate.net

Influence of Environmental Parameters on Reaction Kinetics (e.g., pH, temperature)

Environmental factors, most notably pH and temperature, play a critical role in modulating the reaction rates of both the maleimide and hydrazide groups of this compound.

Influence of pH:

The pH of the reaction medium has a profound effect on the kinetics of both functional groups.

Maleimide-Thiol Reaction: The rate of the Michael addition is highly pH-dependent. The reaction requires the presence of the thiolate anion, the concentration of which increases with pH. Therefore, the reaction rate generally increases as the pH rises from acidic to neutral and alkaline conditions. nih.govnih.govbiorxiv.org However, at pH values above 7.5, the selectivity of the reaction for thiols over amines decreases, as primary amines can also react with the maleimide double bond. vectorlabs.com Furthermore, the maleimide ring itself is susceptible to hydrolysis at higher pH, which can lead to an inactive, ring-opened product. vectorlabs.com For optimal thiol-specific conjugation, a pH range of 6.5 to 7.5 is generally recommended. vectorlabs.com

Hydrazide Oxidation: The oxidation rate of the phenylacetic hydrazide moiety is also strongly influenced by pH. The distribution of the different protonated and deprotonated species of the hydrazide changes with pH, and each of these species has a distinct rate constant for oxidation. researchgate.net Kinetic studies on phenylacetic hydrazide have shown a complex relationship between the observed rate constant and pH, with the reaction rate varying significantly across a wide pH range. researchgate.net

Influence of Temperature:

As with most chemical reactions, temperature affects the rate of reactions involving this compound.

Maleimide-Thiol Reaction: While many maleimide-thiol reactions proceed rapidly at room temperature, an increase in temperature will generally increase the reaction rate. rsc.org However, the stability of the maleimide group and the resulting thioether linkage can be a consideration at elevated temperatures.

Hydrazide Oxidation: The temperature dependence of the oxidation of phenylacetic hydrazide has been studied, and the activation parameters for the reaction have been determined. researchgate.net This indicates that, as expected, the rate constant for the oxidation of the hydrazide group increases with temperature.

Table 3: Summary of Environmental Effects on Reaction Kinetics

| Functional Group | Parameter | Effect on Reaction Rate | Optimal Conditions (for specific applications) |

|---|---|---|---|

| Maleimide | pH | Increases with pH, but selectivity and stability decrease at high pH | pH 6.5 - 7.5 for thiol-specific conjugation vectorlabs.com |

| Maleimide | Temperature | Increases with temperature | Typically ambient temperature |

| Hydrazide | pH | Complex dependence; rate varies with the concentration of reactive species | Dependent on the specific reaction and desired outcome |

Advanced Bioconjugation Strategies Employing 4 Maleimidophenylacetic Acid Hydrazide

Precise Site-Specific Conjugation Methodologies Using 4-Maleimidophenylacetic Acid Hydrazide

The dual reactivity of this compound enables precise control over the location of conjugation to biomolecules. The maleimide (B117702) group exhibits high specificity for sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, while the hydrazide group reacts specifically with carbonyl groups (aldehydes and ketones). This allows for site-specific modifications, which are crucial for preserving the biological activity of the modified molecule.

The differential reactivity of the maleimide and hydrazide groups can be exploited to perform sequential conjugations, allowing for the step-wise assembly of multi-component systems. For instance, a biomolecule containing a free thiol group can first be reacted with the maleimide moiety of this compound. Following this initial conjugation and purification of the intermediate, the now-pendant hydrazide group can be used for a second conjugation reaction with a molecule bearing an aldehyde or ketone. This sequential approach is particularly useful for creating bioconjugates with distinct functionalities, such as a targeting moiety and a therapeutic agent.

The reaction conditions for each step can be optimized independently to ensure high yields and minimize side reactions. The maleimide-thiol reaction is typically carried out at a pH between 6.5 and 7.5 to ensure specificity for sulfhydryl groups. thermofisher.com In contrast, the hydrazide-aldehyde reaction to form a hydrazone linkage is favored under mildly acidic conditions (pH 4.5-6.0), which catalyze the condensation reaction. bohrium.comnih.govnih.gov

Table 1: Reaction Conditions for Sequential Conjugation

| Step | Reactive Groups | pH | Temperature (°C) | Typical Reaction Time |

|---|---|---|---|---|

| 1 | Maleimide + Thiol | 6.5 - 7.5 | 4 - 25 | 1 - 4 hours |

| 2 | Hydrazide + Aldehyde | 4.5 - 6.0 | 25 - 37 | 2 - 24 hours |

The maleimide and hydrazide functionalities of this compound are considered orthogonal, meaning that their reactions can proceed in the same pot without interfering with one another, provided the appropriate reaction partners are present. This orthogonality is highly advantageous for the one-pot assembly of complex molecular architectures. For example, a mixture containing a thiolated protein and an aldehyde-modified polysaccharide can be simultaneously conjugated using this compound. The maleimide groups will selectively react with the thiols on the protein, while the hydrazide groups will selectively react with the aldehydes on the polysaccharide, forming a stable crosslinked structure.

Conjugation of this compound to Macromolecular Carriers and Biopolymers

The versatility of this compound extends to its ability to link small molecules, such as drugs or imaging agents, to large macromolecular carriers like proteins and polysaccharides. This is a common strategy to improve the pharmacokinetic properties of small molecules and to target them to specific sites in the body.

Proteins, particularly antibodies, are frequently used as macromolecular carriers due to their high specificity for target antigens. Cysteine residues, with their free sulfhydryl groups, provide a convenient handle for site-specific conjugation using the maleimide moiety of this compound. The reaction between the maleimide and the thiol group forms a stable thioether bond. thermofisher.com

It is important to control the number of free thiols on the protein to achieve a defined drug-to-antibody ratio (DAR), which is a critical parameter for the efficacy and safety of antibody-drug conjugates (ADCs). Disulfide bonds within the protein can be selectively reduced to generate free thiols for conjugation. However, it is noteworthy that conjugation to N-terminal cysteine residues can sometimes lead to a rearrangement of the initial adduct to a more stable thiazine structure. nih.govcreativepegworks.com

Table 2: Characteristics of Maleimide-Thiol Conjugation

| Feature | Description |

|---|---|

| Specificity | High for sulfhydryl groups at pH 6.5-7.5 |

| Bond Type | Stable thioether linkage |

| Reaction Rate | Rapid at room temperature |

| Potential Side Reaction | Thiazine formation with N-terminal cysteines |

Polysaccharides and glycoproteins contain carbohydrate moieties that can be chemically modified to introduce aldehyde groups. A common method for this is periodate (B1199274) oxidation, which cleaves the vicinal diols in sugar rings to form dialdehydes. These aldehyde groups can then be specifically targeted by the hydrazide group of this compound to form a hydrazone bond. nih.gov

This strategy has been widely used to conjugate proteins, drugs, and other molecules to carbohydrate-based carriers such as dextran and hyaluronic acid. nih.gov The resulting hydrazone linkage is relatively stable at neutral pH but can be designed to be cleavable under the acidic conditions found in endosomes and lysosomes, which is a desirable feature for intracellular drug delivery. bohrium.comnih.govnih.gov

Rational Design of Bioconjugates for Controlled Molecular Release

A key advantage of using this compound in bioconjugation is the potential for creating stimuli-responsive systems for the controlled release of therapeutic agents. The hydrazone bond formed between the hydrazide and an aldehyde is susceptible to hydrolysis under acidic conditions. bohrium.comnih.govnih.gov This pH-dependent lability can be exploited to design bioconjugates that are stable in the bloodstream (pH ~7.4) but release their payload in the acidic microenvironment of tumors or within cellular compartments like endosomes (pH 5.0-6.0) and lysosomes (pH 4.5-5.0). bohrium.comnih.govcam.ac.uk

The rate of hydrazone hydrolysis, and thus the rate of drug release, can be modulated by the electronic and steric environment around the hydrazone bond. nih.gov For example, hydrazones formed from aromatic aldehydes are generally more stable than those formed from aliphatic aldehydes. acs.org This allows for the fine-tuning of the release kinetics to match the specific requirements of a therapeutic application.

Table 3: pH-Dependent Stability of Hydrazone Linkages

| pH | Environment | Hydrazone Stability | Release Profile |

|---|---|---|---|

| 7.4 | Bloodstream | High | Minimal Release |

| 5.0 - 6.0 | Tumor Microenvironment / Endosomes | Moderate | Gradual Release |

| 4.5 - 5.0 | Lysosomes | Low | Rapid Release |

By rationally designing the bioconjugate, including the choice of the aldehyde-containing molecule and the specific site of conjugation, it is possible to achieve a high degree of control over where and when the therapeutic payload is released, thereby maximizing its efficacy and minimizing off-target toxicity.

Implementation of Acid-Labile Hydrazone Linkages for Conditional Cargo Liberation

Hydrazone linkages are a cornerstone of pH-responsive drug delivery systems due to their inherent susceptibility to hydrolysis under acidic conditions. scispace.comresearchgate.net This chemical property is exploited to maintain the stability of a bioconjugate at physiological pH (~7.4) while enabling the rapid release of a conjugated cargo in the acidic microenvironments often associated with tumor tissues or within cellular compartments like endosomes and lysosomes (pH 4.5-6.5). nih.govresearchgate.net

The mechanism of hydrazone hydrolysis is catalyzed by acid. scispace.comnih.gov In an acidic environment, the nitrogen atom of the hydrazone bond becomes protonated, which facilitates a nucleophilic attack by water. This leads to the cleavage of the C-N bond and the subsequent release of the conjugated molecules. The rate of this hydrolysis is significantly faster at acidic pH compared to the neutral pH of the bloodstream, providing a mechanism for triggered release of a therapeutic or diagnostic agent at the target site. scispace.comresearchgate.net

The stability of the hydrazone bond can be modulated by the electronic properties of the substituents on both the carbonyl and hydrazide precursors. Acylhydrazones, such as those formed from this compound, exhibit a favorable stability profile. They are generally more stable at neutral pH than alkylhydrazones but are still readily cleaved at lower pH values. This balance is crucial for designing bioconjugates that remain intact in circulation but efficiently release their payload upon reaching the target acidic environment.

Below is a table illustrating the pH-dependent stability of hydrazone linkages, demonstrating the general principle of enhanced hydrolysis at lower pH.

| pH | Relative Stability | General Hydrolysis Rate |

| 7.4 | High | Slow |

| 6.0 | Moderate | Moderate |

| 5.0 | Low | Fast |

| 4.5 | Very Low | Very Fast |

This table represents a generalized trend for acid-labile hydrazone linkages. Specific rates for this compound would require empirical determination.

Investigation of Thioether Bond Stability in Physiological Milieu

The thioether bond formed through the Michael addition of a thiol to a maleimide is a widely used linkage in bioconjugation due to its high selectivity and generally robust nature. However, the succinimide (B58015) ring formed in this reaction can be susceptible to a retro-Michael reaction, which can lead to the cleavage of the thioether bond and exchange with other thiols present in the physiological milieu, such as glutathione (B108866) or albumin. This can result in the premature release of the conjugated molecule and potential off-target effects.

The stability of the maleimide-thiol adduct is influenced by several factors, including the N-substituent on the maleimide and the local chemical environment. A key strategy to enhance the long-term stability of this linkage is the hydrolysis of the succinimide ring. This ring-opening reaction renders the thioether bond significantly more resistant to thiol exchange. The rate of this stabilizing hydrolysis can be accelerated by the presence of electron-withdrawing groups on the N-substituent of the maleimide.

While the thioether bond itself is generally stable, the potential for a retro-Michael reaction highlights the importance of careful linker design. For applications requiring long-term stability in vivo, strategies to promote the hydrolysis of the succinimide ring are often employed.

The following table summarizes the general stability characteristics of the thioether bond formed from a maleimide-thiol reaction.

| Condition | Stability of Succinimide Thioether Adduct | Factors Influencing Stability |

| Neutral pH (in vitro) | Generally Stable | Susceptible to retro-Michael reaction over extended periods |

| Physiological Milieu (in vivo) | Moderately Stable | Potential for thiol exchange with endogenous thiols |

| Post-Succinimide Ring Hydrolysis | Highly Stable | Resistant to retro-Michael reaction and thiol exchange |

This table provides a general overview of the stability of maleimide-thiol adducts. The precise stability of a conjugate involving this compound would depend on the specific protein and reaction conditions.

Research Applications of 4 Maleimidophenylacetic Acid Hydrazide in Targeted Therapeutic Delivery

Engineering of Antibody-Drug Conjugates (ADCs) with 4-Maleimidophenylacetic Acid Hydrazide Linkers

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapies that combine the specificity of monoclonal antibodies (mAbs) with the potency of cytotoxic drugs. researchgate.net The linker connecting the antibody to the drug is a crucial component that influences the stability, efficacy, and toxicity of the ADC. nih.govnih.gov this compound is utilized in ADC construction to form an acid-cleavable hydrazone linkage, which is designed to be stable in the bloodstream's neutral pH but to release the drug in the acidic environment of tumor cells. cam.ac.uk

The conjugation of linkers like this compound to monoclonal antibodies typically involves the reaction of the maleimide (B117702) group with sulfhydryl groups on the antibody. These sulfhydryl groups can be generated by the reduction of interchain disulfide bonds within the antibody structure. This method allows for a controlled number of linker-drug molecules to be attached to the antibody. nih.gov

Another strategy involves the site-specific introduction of cysteine residues into the antibody through genetic engineering, providing precise control over the location and stoichiometry of conjugation. nih.gov Additionally, the fucose residue in the Fc region of an antibody can be oxidized to generate an aldehyde group, which can then react with a hydrazide-functionalized linker, offering another site-specific conjugation method. nih.gov The goal of these strategies is to produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is critical for consistent efficacy and a predictable safety profile. nih.gov

The stability of the linker is paramount for ADC efficacy. The linker must be stable enough to prevent premature drug release in circulation, which could lead to systemic toxicity. nih.gov At the same time, it must efficiently release the drug at the target site. researchgate.net The hydrazone bond formed from this compound is designed to be stable at the physiological pH of blood (around 7.4) and to hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) within cancer cells. axispharm.com This pH-dependent release mechanism is a key feature of ADCs utilizing this type of linker.

Design and Activation Mechanisms of Hydrazone-Based Prodrug Systems

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. Hydrazone-based prodrug systems utilizing linkers such as this compound are designed to exploit the physiological differences between tumor tissues and normal tissues, particularly the lower pH of the tumor microenvironment. nih.gov

Doxorubicin (B1662922), a potent anticancer agent, has been a model drug for the development of hydrazone-based prodrugs. nih.govnih.govnih.gov A derivative, (6-maleimidocaproyl)hydrazone of doxorubicin, has been synthesized for conjugation to monoclonal antibodies. nih.gov This prodrug connects doxorubicin to the antibody via a hydrazone linkage that is susceptible to acid-catalyzed hydrolysis. nih.gov The maleimide group of the linker first reacts with a thiol group on the antibody, and then the hydrazide portion of the linker reacts with the ketone group on doxorubicin to form the acid-labile hydrazone bond. nih.govnih.gov

An example of a clinical trial candidate utilizing this strategy is aldoxorubicin, where doxorubicin is attached to a linker containing a maleimide group via an acid-sensitive hydrazone bond. nih.gov This allows the prodrug to circulate in the bloodstream and then release doxorubicin in the acidic environment of the tumor. nih.gov

The effectiveness of hydrazone-based prodrugs hinges on the pH differential between healthy tissues and the tumor microenvironment. axispharm.comnih.gov The extracellular pH of solid tumors is often slightly acidic (pH 6.5-7.2) compared to normal tissues (pH 7.4). axispharm.com More significantly, once an ADC or a nanocarrier is internalized by a cancer cell through endocytosis, it is trafficked to endosomes and then lysosomes, where the pH is progressively more acidic. axispharm.com

The acyl hydrazone bond is designed to be relatively stable at neutral pH but hydrolyzes rapidly under acidic conditions. nih.gov This leads to the cleavage of the bond and the release of the active drug, such as doxorubicin, directly inside the cancer cell or within the tumor microenvironment. nih.govresearchgate.net This targeted release mechanism aims to increase the concentration of the cytotoxic agent at the tumor site while minimizing its exposure to healthy tissues, thereby reducing side effects. nih.govresearchgate.net Studies have shown efficient doxorubicin release from hydrazone-linked conjugates at pH 5.0, mimicking the lysosomal environment, with significantly slower release at physiological pH 7.4. nih.gov

| Delivery System Component | Linkage Type | Trigger for Release | Target Environment | Released Drug |

| Monoclonal Antibody | Hydrazone | Low pH | Endosomes/Lysosomes | Doxorubicin |

| Polymer | Hydrazone | Low pH | Tumor Microenvironment | Doxorubicin |

| Nanocarrier | Hydrazone | Low pH | Endosomes/Lysosomes | Doxorubicin |

Integration of this compound in Polymer-Drug Conjugates and Nanocarrier Systems

Beyond ADCs, this compound and similar linkers are integrated into polymer-drug conjugates and other nanocarrier systems to achieve targeted and controlled drug release. researchgate.neted.ac.uk These systems can exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting, where the nanoparticles preferentially accumulate in tumor tissue due to leaky vasculature and poor lymphatic drainage.

Polymeric nanoparticles, such as those made from poly(β-L-malic acid) or poly(lactic-co-glycolic acid) (PLGA), can be functionalized with hydrazide groups to which drugs like doxorubicin can be attached via a pH-sensitive hydrazone bond. nih.govresearchgate.netnih.gov The surface of these nanoparticles can also be modified with targeting ligands to enhance their uptake by cancer cells. researchgate.net The acidic environment of the tumor or the intracellular compartments of cancer cells then triggers the hydrolysis of the hydrazone linker and the release of the drug. rsc.orgmdpi.com This approach has been shown to be effective in various in vitro and preclinical models. researchgate.net

| Carrier Type | Polymer Backbone (Example) | Linker Feature | Release Mechanism |

| Polymer-Drug Conjugate | N-(2-hydroxypropyl methacrylamide) (HPMA) | Acid-cleavable hydrazone | pH-triggered hydrolysis |

| Polymeric Micelle | Poly(ethylene glycol)-poly(aspartic acid) | Acid-cleavable hydrazone | pH-triggered hydrolysis |

| Nanoparticle | Poly(lactic-co-glycolic acid) (PLGA) | Acid-cleavable hydrazone | pH-triggered hydrolysis |

Conjugation to Water-Soluble Polymers (e.g., Poly[N-(2-hydroxypropyl)methacrylamide])

The conjugation of therapeutic agents to water-soluble polymers is a well-established strategy to improve their pharmacological profiles. Poly[N-(2-hydroxypropyl)methacrylamide] (HPMA) copolymers are among the most extensively studied carriers due to their excellent biocompatibility, non-immunogenicity, and water solubility. mdpi.commdpi.com The use of heterobifunctional linkers containing a hydrazide group allows for the attachment of drugs via a pH-sensitive hydrazone bond. nih.gov

This approach creates a polymer-drug conjugate that is stable in the bloodstream at physiological pH (around 7.4) but is designed to release the drug upon exposure to the mildly acidic environment of tumors or specific intracellular compartments like lysosomes (pH ~5-6). nih.gov The high molecular weight of the HPMA copolymer conjugate helps it to avoid rapid kidney clearance, prolonging its circulation time in the body and allowing for preferential accumulation in solid tumors through the Enhanced Permeability and Retention (EPR) effect. mdpi.com

Research has demonstrated the successful synthesis of HPMA copolymer conjugates with drugs like doxorubicin (DOX) using this pH-sensitive hydrazone linkage. mdpi.comresearchgate.net The design of the spacer between the polymer and the drug can significantly influence the rate of drug release. Studies have shown that while only small amounts of the drug are released at pH 7.4, the release is substantially accelerated at pH 5.0, confirming the acid-sensitive nature of the linkage. researchgate.netnih.gov This controlled release mechanism is crucial for delivering the drug specifically to the target site, thereby enhancing its therapeutic efficacy while minimizing systemic toxicity. nih.gov The cytostatic effect of these hydrolytically cleavable conjugates has been shown in some cases to be significantly higher than conjugates relying on enzymatic cleavage. nih.gov

| Spacer Structure | % DOX Released at pH 7.4 (24h) | % DOX Released at pH 5.0 (24h) |

|---|---|---|

| Glycine | ~10% | ~80% |

| β-Alanine | ~5% | ~72% |

| 6-Aminohexanoic acid | ~16% | ~96% |

| Gly-Gly | ~12% | ~90% |

Fabrication of pH-Sensitive Polymeric Micelles and Nanoparticles for Targeted Delivery

The principle of pH-sensitive hydrazone bonds is widely exploited in the fabrication of advanced nanocarriers like polymeric micelles and nanoparticles for targeted drug delivery. bohrium.commdpi.com These nanostructures are typically formed by the self-assembly of amphiphilic block copolymers in an aqueous solution. mdpi.comnih.gov The copolymer consists of a hydrophilic block that forms the outer shell (corona) of the micelle and a hydrophobic block that forms the inner core.

By attaching a hydrophobic drug to the polymer backbone via an acid-labile hydrazone linkage, the drug can be securely encapsulated within the hydrophobic core of the micelle. mdpi.comresearchgate.net This formulation protects the drug from degradation during circulation and prevents premature release. bohrium.com The hydrophilic shell, often made of polymers like polyethylene (B3416737) glycol (PEG) or HPMA, provides stability and "stealth" properties, reducing uptake by the reticuloendothelial system and prolonging circulation time. nih.gov

There is a notable pH difference between healthy physiological conditions (pH 7.4) and the extracellular environment of tumors (pH 6.5–7.2) or the internal environment of endosomes and lysosomes (pH 5.0–6.5). mdpi.com When pH-sensitive micelles or nanoparticles accumulate in the tumor tissue and are internalized by cancer cells, the lower pH triggers the cleavage of the hydrazone bond. bohrium.comnih.gov This leads to the disassembly of the nanocarrier and a rapid, site-specific release of the therapeutic payload, which can enhance antitumor efficacy and reduce side effects. mdpi.commdpi.com Research has explored various polymer systems, including poly(ethylene glycol)-poly(aspartate hydrazide) and modified chitosan, to create micelles that demonstrate this pH-dependent drug release behavior. mdpi.comnih.gov

| Polymer System | Drug | Particle Size (nm) | Drug Release at pH 7.4 (24h) | Drug Release at pH 5.5 (24h) | Reference |

|---|---|---|---|---|---|

| mPEG-CS-Hz-CH | Paclitaxel | 146 ± 4 | ~25% | ~70% | mdpi.com |

| PEG-p(Asp-Hyd) | Doxorubicin | <100 | Slow Release | Accelerated Release | nih.gov |

Utilization of 4 Maleimidophenylacetic Acid Hydrazide in Diagnostic Probe and Imaging Agent Development

Construction of Fluorescent Probes Incorporating 4-Maleimidophenylacetic Acid Hydrazide Linkers

The conceptual framework for using this compound in fluorescent probes lies in its bifunctional nature. The maleimide (B117702) group is well-established for its reactivity towards sulfhydryl groups (thiols) present in cysteine residues of proteins and peptides. The hydrazide group, on the other hand, can react with carbonyl groups (aldehydes and ketones), which can be introduced into biomolecules through methods like periodate (B1199274) oxidation of carbohydrates.

Conjugation to Fluorophores for Biomedical Sensing and Imaging

In theory, this compound could serve as a linker to attach fluorophores to specific biological targets. For instance, a protein of interest could be targeted via the maleimide-thiol reaction, while the hydrazide end could be used to attach a fluorophore that has been modified to contain a carbonyl group. This would enable the specific labeling of the target protein for visualization in biomedical imaging. However, no specific studies demonstrating this with this compound, including data on reaction efficiency, stability of the conjugate, or its performance in cellular or in vivo imaging, could be identified.

Development of Fluorescence Resonance Energy Transfer (FRET) Reporters for Biological Processes

FRET is a powerful technique for studying molecular interactions, and linkers play a crucial role in constructing FRET probes by controlling the distance and orientation between a donor and an acceptor fluorophore. This compound could potentially be used to link one fluorophore to a target molecule via its maleimide group and a second fluorophore via its hydrazide group. Changes in the conformation of the target molecule upon interaction with another molecule could alter the distance between the fluorophores, leading to a change in the FRET signal. Unfortunately, the scientific literature does not provide any examples of FRET reporters constructed using this compound, and therefore, no data on their design, characterization, or application is available.

Strategies for Radiopharmaceutical Development and Isotope Labeling

The development of radiopharmaceuticals for molecular imaging often involves the conjugation of a radionuclide to a targeting biomolecule. Heterobifunctional linkers are essential in this process.

Bioconjugation Approaches for the Integration of Radionuclides

This compound could theoretically be used to attach a chelating agent, which can hold a radionuclide, to a targeting molecule. The maleimide group would react with a thiol on the targeting biomolecule, and the hydrazide group could be coupled to a chelator. This chelated radionuclide-biomolecule conjugate could then be used for imaging. While this is a plausible bioconjugation strategy, no published research was found that specifically utilizes this compound for this purpose. Consequently, there is no data on labeling efficiency, stability, or the in vitro and in vivo performance of such radioconjugates.

Application in Molecular Imaging for Research and Preclinical Studies

The ultimate goal of developing radiopharmaceuticals is their use in molecular imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) for research and preclinical studies. These studies would involve evaluating the biodistribution, target accumulation, and pharmacokinetic properties of the radiolabeled conjugate. In the absence of any documented use of this compound in the development of such agents, no research findings or data tables from preclinical imaging studies can be presented.

Biological Evaluation and Stability Assessments of 4 Maleimidophenylacetic Acid Hydrazide Conjugates

In Vitro and In Vivo Stability Profiling of Conjugates in Biological Environments

The stability of an ADC is paramount to its therapeutic success, dictating the amount of cytotoxic payload that reaches the target cells versus what is prematurely released into systemic circulation. The stability of conjugates featuring the 4-maleimidophenylacetic acid hydrazide linker is influenced by both pH and enzymatic activity.

Acid-cleavable linkers, such as the hydrazone in this compound, are engineered to remain stable at the neutral pH of the bloodstream (around pH 7.4) but to hydrolyze and release the drug in the more acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within cancer cells. nih.govcam.ac.uk

Studies have demonstrated that hydrazone-based linkers exhibit pH-dependent hydrolysis. For instance, in the development of gemtuzumab ozogamicin, a range of hydrazone linkers were tested for their stability at pH 7.4 and their lability at pH 4.5. The most effective ADCs were those whose linkers were stable at physiological pH but readily cleaved at the lower pH, ensuring potent and efficacious drug delivery. cam.ac.uk Research on doxorubicin (B1662922) nanoconjugates with a pH-sensitive hydrazone linkage showed efficient drug release at pH 5.0, with over 80% of the drug released after 40 hours, while only about 10% was released at pH 7.4 over the same period. nih.gov

The rate of hydrolysis can be influenced by the chemical structure of the linker. For example, the stability of some hydrazone linkers has been found to be insufficient, with a half-life of about two days in human and mouse plasma, which can limit their application with highly cytotoxic payloads. nih.gov This has prompted the development of more stable acid-cleavable linkers to improve their performance in ADCs. nih.gov

Table 1: pH-Dependent Release of Doxorubicin from a Hydrazone-Linked Nanoconjugate

| Time (hours) | % Drug Release at pH 5.0 | % Drug Release at pH 7.4 |

|---|---|---|

| 3 | 50 | Not specified |

| 40 | >80 | 10 |

Data showing the cumulative release of doxorubicin from a nanoconjugate utilizing a pH-sensitive hydrazone linker at 37°C. The data highlights a significantly more efficient release in the acidic environment (pH 5.0) characteristic of endosomes/lysosomes compared to the physiological pH (7.4) of the bloodstream. nih.govresearchgate.net

While the primary mechanism for drug release from this compound conjugates is acid-catalyzed hydrolysis, the potential for enzyme-mediated degradation also exists. The maleimide (B117702) group itself, used for conjugation to thiol groups on antibodies, can be subject to in vivo instability. The resulting thiosuccinimide linkage can undergo a retro-Michael reaction, leading to the loss of the drug-linker from the antibody. researchgate.net

To counteract this instability, strategies such as the hydrolysis of the thiosuccinimide ring have been explored, which results in a more stable, ring-opened product that is resistant to this deconjugation. researchgate.netnih.gov The rate of this stabilizing ring-opening can be accelerated by using maleimides with electron-withdrawing N-substituents. nih.gov

Cellular Internalization and Intracellular Fate of this compound Conjugates

The efficacy of an ADC is contingent on its ability to be internalized by the target cell and to release its cytotoxic payload in the appropriate subcellular compartment.

ADCs, including those with this compound linkers, typically enter cells through receptor-mediated endocytosis. nih.govresearchgate.net The antibody component of the ADC binds to a specific antigen on the surface of the cancer cell, triggering the internalization of the ADC-antigen complex. nih.gov This process can occur via several pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and pinocytosis. nih.govresearchgate.net

The primary site of drug release for ADCs with acid-cleavable hydrazone linkers is within the acidic endosomal and lysosomal compartments. cam.ac.ukaxispharm.com As the ADC traffics through these organelles, the decreasing pH catalyzes the cleavage of the hydrazone bond, releasing the drug payload. nih.gov

Studies have shown that after release, the drug can diffuse into the cytoplasm and subsequently localize to its specific cellular target. For instance, doxorubicin, a common ADC payload, targets the cell nucleus. mdpi.com The subcellular localization of the released drug is critical for its cytotoxic effect. Research using fluorescently labeled drug-loaded micelles has demonstrated preferential accumulation in the perinuclear space of cancer cells, leading to a high local concentration of the drug around the nucleus. mdpi.com

Research on Biological Activity and Selective Efficacy of Conjugates

The ultimate goal of ADC design is to achieve high potency against target cancer cells while minimizing toxicity to healthy tissues. The use of a this compound linker contributes to this selectivity by ensuring that the cytotoxic drug is primarily released within the target cells.

The selective efficacy of ADCs with acid-cleavable hydrazone linkers has been demonstrated in various studies. For example, an ADC constructed with a doxorubicin payload and an acid-cleavable hydrazone linker showed significantly greater potency against antigen-overexpressing cells compared to antigen-negative cells. cam.ac.uk This highlights the benefit of targeted delivery and controlled drug release mediated by the linker. cam.ac.uk

The biological activity of hydrazide-hydrazone derivatives, in general, has been widely explored, with many compounds exhibiting antimicrobial, anticancer, and other therapeutic properties. mdpi.comhygeiajournal.commdpi.comresearchgate.netnih.gov In the context of ADCs, the inherent biological activity of the linker itself is less of a focus than its ability to stably carry and selectively release a potent cytotoxic agent.

Table 2: Comparative Cytotoxicity of a Hydrazone-Linked ADC

| Cell Line | Antigen Expression | Relative Potency of ADC |

|---|---|---|

| BR96-overexpressing cells | High | Similar to unconjugated drug |

| BR96-negative cells | Low/None | >550-fold less potent than unconjugated drug |

This table illustrates the selective efficacy of an antibody-drug conjugate utilizing an acid-cleavable hydrazone linker. The ADC demonstrated potent cytotoxicity in cells overexpressing the target antigen, while its effect on antigen-negative cells was significantly diminished, showcasing the targeted nature of the therapy. cam.ac.uk

In Vitro Antiproliferative Activity and Cytotoxicity in Cancer Cell Lines (e.g., MDA-MB-468, U937)

Following a comprehensive review of available scientific literature, no specific studies detailing the in vitro antiproliferative activity or cytotoxicity of conjugates directly utilizing this compound in the cancer cell lines MDA-MB-468 and U937 could be identified. Research focusing on the biological evaluation of drug conjugates often involves a variety of cancer cell lines to assess the efficacy and potency of the synthesized compounds. However, specific data for conjugates of this compound in the context of MDA-MB-468 and U937 cells is not present in the currently accessible research literature.

General studies on other types of drug conjugates and compounds have been conducted on these cell lines. For instance, various novel compounds have been evaluated for their anticancer effects against the MDA-MB-468 triple-negative breast cancer cell line. Similarly, the U937 human lymphoma cell line is frequently used in hematological cancer research to screen for potential therapeutic agents.

While the maleimide and hydrazide moieties are individually important in the design of bioconjugates—maleimides for their reactivity towards thiols on proteins and hydrazides for forming acid-labile hydrazone linkers with carbonyl groups on drugs—the specific biological performance of a conjugate also depends on the cytotoxic payload it carries and the target receptor on the cancer cell. Without specific experimental data, any discussion on the antiproliferative activity of this compound conjugates in these cell lines would be speculative.

Evaluation of Conjugate Selectivity Towards Target Cells vs. Healthy Cells

Information regarding the selectivity of this compound conjugates towards target cancer cells versus healthy cells is not available in the public domain. The assessment of selectivity is a critical step in the preclinical evaluation of any targeted cancer therapy, including antibody-drug conjugates (ADCs) or other drug conjugates. This evaluation is typically performed by comparing the cytotoxicity of the conjugate on cancer cell lines that overexpress a specific target antigen with its effect on healthy, non-cancerous cell lines that exhibit low or no expression of the target.

The fundamental principle behind the selectivity of such conjugates is the targeted delivery of a potent cytotoxic agent to cancer cells while minimizing exposure to healthy tissues, thereby reducing off-target toxicity. The linker, in this case potentially formed using this compound, plays a crucial role in the stability of the conjugate in circulation and the efficient release of the drug within the target cell.

Although the concept of selectivity is central to the development of drug conjugates, the absence of specific studies on conjugates of this compound means that no data can be presented on their performance in distinguishing between cancerous and healthy cells.

Comparative Research on 4 Maleimidophenylacetic Acid Hydrazide with Alternative Crosslinking Agents

Comparative Analysis of Hydrazone-Based Heterobifunctional Crosslinkers

Hydrazone-based crosslinkers, which form a covalent bond between a hydrazide and an aldehyde or ketone, are valued for their pH-sensitive nature, allowing for the release of conjugated molecules in acidic environments such as endosomes and lysosomes. The specific chemical structure adjacent to the hydrazone bond significantly influences its reactivity and stability. nih.gov

Research comparing different maleimide-hydrazide linkers reveals significant variations in their conjugation efficiencies. A study comparing two novel crosslinkers, 1-(N-3-propanal)-4-(N-maleimidomethyl) cyclohexane (B81311) carboxamide (PMCA) and 1-(N-3-butanone)-4-(N-maleimidomethyl) cyclohexane carboxamide (BMCA), with the commercially available N-4-acetylphenyl maleimide (B117702) (APM), demonstrated clear differences in their reactivity with a hydrazide-derivatized polymer. nih.govnih.govresearchgate.net

PMCA and BMCA, which have aliphatic spacers, showed excellent reactivity, achieving nearly complete conjugation to the available hydrazide sites on the polymer. nih.govnih.gov In contrast, APM, which possesses an aromatic ketone, coupled to only about 60% of the reactive sites, even when used in a three-fold molar excess. nih.govnih.govresearchgate.net This suggests that the electronic and steric properties of the carbonyl group and its surrounding structure play a crucial role in the efficiency of hydrazone bond formation. The higher reactivity of the aliphatic aldehyde (PMCA) and ketone (BMCA) compared to the aromatic ketone (APM) is a key finding in this context. nih.gov

| Crosslinker | Chemical Structure Feature | Conjugation Efficiency to Polymer Hydrazide Groups |

|---|---|---|

| PMCA | Aliphatic Aldehyde | ~100% |

| BMCA | Aliphatic Methylketone | ~100% |

| APM | Aromatic Ketone | ~60% |

The stability of the hydrazone linkage, particularly its sensitivity to pH, is a critical feature for applications requiring controlled release. The stability profile often correlates with the reactivity of the carbonyl group used for its formation. nih.gov Generally, hydrazone linkers are stable at a neutral pH (around 7.4, typical of the bloodstream) and become hydrolyzed in acidic conditions (pH < 6).

In a comparative study, the hydrazone bond formed from APM demonstrated the most significant difference in stability between pH 7.4 and pH 5.0, with increased hydrolysis and release of a conjugated dye at the lower pH over a 24-hour period. nih.govnih.govresearchgate.net The BMCA-formed hydrazone showed intermediate stability; it was significantly more labile at pH 5.0 in the initial hours, but also showed considerable hydrolysis at pH 7.4 after 5 hours. nih.govnih.govresearchgate.net Interestingly, the hydrazone formed with the highly reactive PMCA crosslinker showed little difference in release rates between pH 7.4 and 5.0, indicating lower pH sensitivity. nih.govnih.gov This suggests a trend where higher carbonyl reactivity leads to a more stable hydrazone bond with reduced pH-dependent hydrolysis. nih.gov Aromatic aldehyde-derived hydrazones have also been noted for their high stability at both neutral and mildly acidic pH. acs.orgtcsedsystem.edu

The trend for increased difference in stability at pH 7.4 and 5.0 follows the pattern: phenyl, CH3 > alkyl, CH3 > alkyl, H, based on the functional groups attached to the imine carbon. nih.gov This differential stability is crucial for designing drug delivery systems that remain stable in circulation but release their payload in the acidic microenvironment of tumors or within cellular compartments like endosomes. nih.govnih.gov

| Crosslinker | Hydrazone Bond Type | Stability at pH 7.4 | Stability/Lability at pH 5.0 | Key Observation |

|---|---|---|---|---|

| APM | Aromatic Acyl Hydrazone | Relatively Stable | Increased Hydrolysis and Release | Greatest difference in stability between pH 7.4 and 5.0. nih.govresearchgate.net |

| BMCA | Aliphatic Acyl Hydrazone | Significant hydrolysis after 5 hours | Rapid release in early time points (>75% in 2 hrs) | Intermediate pH-dependent stability. nih.govresearchgate.net |

| PMCA | Aliphatic Acyl Hydrazone | Relatively unstable (>30% release after 5 hrs) | No significant difference in release rate compared to pH 7.4 | Low pH-sensitivity. nih.gov |

Benchmarking Against Other Thiol-Reactive Bioconjugation Chemistries

The maleimide group is a widely used thiol-reactive moiety in bioconjugation due to its high selectivity and reaction rate under physiological conditions. thno.orgaxispharm.com However, it is not the only option for targeting cysteine residues. Haloacetyls and pyridyl disulfides are other common thiol-reactive groups, each with a distinct reaction mechanism and properties. thermofisher.com

Maleimide Chemistry : Maleimides react with thiols via a Michael addition, forming a stable thioether bond. axispharm.com The reaction is highly specific for sulfhydryl groups at a pH between 6.5 and 7.5. thermofisher.com At pH values above 8.5, reactivity with primary amines can occur. thermofisher.com Maleimide-based reactions are generally fast and efficient, requiring no catalysts. thno.org

Haloacetyl Chemistry : Haloacetyls (e.g., iodoacetyl and bromoacetyl groups) react with thiols through nucleophilic substitution (alkylation), also forming a stable thioether bond. researchgate.net This reaction is generally slower than the maleimide-thiol reaction. nih.gov While selective for thiols, haloacetyls can also react with other nucleophilic residues like histidine and methionine, particularly at higher pH, making them potentially less specific than maleimides.

Pyridyl Disulfide Chemistry : Pyridyl disulfides react with thiols via a disulfide exchange mechanism, forming a new disulfide bond. thermofisher.com A key feature of this reaction is the release of pyridine-2-thione, which can be quantified spectrophotometrically to monitor the reaction progress. thermofisher.com This reaction proceeds over a broad pH range. thermofisher.com Unlike the irreversible bonds formed by maleimides and haloacetyls, the resulting disulfide bond is reversible and can be cleaved by reducing agents.

The choice of a thiol-reactive chemistry depends on the specific requirements of the application, such as the desired stability of the final conjugate and the need for reaction monitoring.

Bioconjugation Efficiency and Specificity : Maleimides offer high efficiency and excellent specificity for thiols within a physiological pH range (6.5-7.5), making them a popular choice. thno.orgthermofisher.com Haloacetyls are also efficient but can suffer from lower specificity, with potential side reactions with other amino acid residues. nih.gov Pyridyl disulfides provide good specificity for thiols and the unique advantage of a built-in reaction monitoring system. thermofisher.com

Conjugate Stability : The thioether bond formed by both maleimide and haloacetyl chemistries is generally considered stable and irreversible. thermofisher.comnih.gov However, a significant disadvantage of the maleimide-thiol adduct is its potential for instability in vivo. The succinimidyl thioether linkage can undergo a retro-Michael reaction, leading to deconjugation or the exchange of the payload with other thiol-containing molecules like albumin or glutathione (B108866). nih.govjove.com This can result in off-target effects and reduced efficacy. nih.govjove.com The thioether bond from a haloacetyl reaction is generally more stable. The disulfide bond formed by pyridyl disulfide chemistry is deliberately reversible and can be cleaved under reducing conditions, a feature that can be exploited for drug release inside cells where the concentration of reducing agents like glutathione is high. However, this also means the conjugate may be less stable in the reducing environment of the bloodstream. nih.gov

| Characteristic | Maleimide | Haloacetyl | Pyridyl Disulfide |

|---|---|---|---|

| Reaction Mechanism | Michael Addition | Nucleophilic Substitution (Alkylation) | Disulfide Exchange |

| Bond Formed | Thioether (Succinimide) | Thioether | Disulfide |

| Bond Reversibility | Irreversible (but can undergo retro-Michael reaction) nih.govjove.com | Irreversible | Reversible (cleavable by reducing agents) |

| Specificity | High for thiols at pH 6.5-7.5. thermofisher.com | Good for thiols, but potential side reactions with His, Met. nih.gov | High for thiols. |

| Advantages | Fast reaction rate, high specificity. thno.org | Forms a very stable bond. | Reaction can be monitored, cleavable bond for payload release. thermofisher.com |

| Disadvantages | Conjugate can be unstable in vivo due to retro-Michael reaction. nih.govjove.com | Slower reaction rate than maleimides, potential for lower specificity. nih.gov | Conjugate is sensitive to reducing agents, potentially unstable in vivo. |

Challenges, Limitations, and Future Research Directions for 4 Maleimidophenylacetic Acid Hydrazide

Addressing Challenges in Conjugate Homogeneity, Yield, and Scalability in Bioconjugation

The production of bioconjugates using linkers like 4-Maleimidophenylacetic acid hydrazide faces significant hurdles in achieving batch-to-batch consistency, high yields, and large-scale manufacturing. These challenges stem from the inherent chemistry of both the maleimide (B117702) and hydrazide functionalities.

The maleimide-thiol Michael addition reaction, while highly selective under physiological pH (6.5-7.5), is susceptible to several side reactions that compromise the homogeneity of the final product. One major issue is the hydrolysis of the maleimide ring, which can occur at pH levels above 7.5 or during long reaction times, rendering the linker inactive. thermofisher.com Furthermore, the resulting thioether bond, while generally stable, can undergo a retro-Michael reaction, leading to dissociation of the conjugate. This instability is a critical issue, particularly in the in vivo environment where the conjugate can react with other thiol-containing molecules like glutathione (B108866), leading to premature drug release. nih.govacs.org

Achieving a homogeneous product, such as an antibody-drug conjugate (ADC) with a specific drug-to-antibody ratio (DAR), is crucial for its therapeutic efficacy. The side reactions of the maleimide group and the equilibrium nature of the hydrazone linkage make it difficult to control the precise stoichiometry of conjugation, often resulting in a heterogeneous mixture of products that are challenging to scale up for clinical production. unirioja.es

Rational Design and Optimization of this compound Linkers for Improved Therapeutic Profiles

To overcome the inherent limitations of simple maleimide-hydrazide linkers, significant research has focused on the rational design of more sophisticated linker structures. The goal is to enhance stability, control the release of the payload, and ultimately improve the therapeutic profile of the bioconjugate. nih.govnih.gov

Linker optimization strategies often involve modifying the spacer element connecting the maleimide and hydrazide groups. Incorporating polyethylene (B3416737) glycol (PEG) chains, for example, can enhance the solubility and biocompatibility of the resulting conjugate. medchemexpress.com The length and rigidity of the linker are critical parameters that affect not only the physical properties of the conjugate but also its biological activity. nih.gov A well-designed linker must maintain a stable connection between the targeting moiety and the payload during circulation but allow for efficient release at the target site. nih.gov

To address the instability of the maleimide-thiol linkage, next-generation maleimide derivatives have been developed. These modifications aim to stabilize the succinimide (B58015) ring and prevent the retro-Michael reaction, leading to more robust and durable conjugates. acs.org Similarly, modifications to the hydrazone linkage are being explored to fine-tune its pH-sensitivity. By altering the electronic environment around the hydrazone bond, researchers can modulate its hydrolysis rate, ensuring that the payload is released preferentially under the acidic conditions of a tumor while remaining stable at physiological pH. science.govresearchgate.net

The following table summarizes key design considerations and their impact on the therapeutic profile of conjugates using maleimide-hydrazide linkers.

| Design Consideration | Optimization Strategy | Desired Impact on Therapeutic Profile |

| Linker Stability | Introduction of self-stabilizing maleimide derivatives; modification of hydrazone electronics. | Increased in vivo stability, reduced premature drug release, and minimized off-target toxicity. |

| Solubility & Aggregation | Incorporation of hydrophilic spacers like polyethylene glycol (PEG). | Improved pharmacokinetic properties and reduced immunogenicity. |

| Payload Release | Fine-tuning the pH-sensitivity of the hydrazone bond. | Controlled and targeted release of the therapeutic agent in the desired cellular compartment (e.g., acidic endosomes). |

| Pharmacokinetics | Altering linker length, charge, and rigidity. | Optimized biodistribution, faster elimination from non-target tissues, and improved tumor-to-background contrast. nih.gov |

Rational linker design is a powerful tool for developing next-generation bioconjugates with significantly improved pharmacokinetic profiles and enhanced therapeutic windows. nih.gov

Advanced Computational Modeling and Simulation Approaches for Predicting Reactivity and Stability

Advanced computational methods are increasingly being employed to predict the behavior of linkers like this compound, thereby accelerating their rational design and optimization. These in silico approaches provide deep mechanistic insights into the reactivity and stability of the conjugate, guiding experimental efforts. scispace.com

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to study the mechanism and kinetics of chemical reactions. rsc.orgresearchgate.net DFT calculations have been used to investigate the thiol-maleimide "click" reaction, revealing how factors like solvent and the presence of initiators influence the reaction pathway and kinetics. rsc.orgcolab.ws Such models can predict the activation energies for desired reactions versus undesired side reactions, helping to define optimal conditions for conjugation.

Similarly, computational studies have been conducted on the hydrolysis of hydrazone bonds. acs.org These models can elucidate the multi-step mechanism of hydrolysis, including the initial nucleophilic attack of water and subsequent proton transfer steps that lead to bond cleavage. By simulating these processes, researchers can predict the relative stability of different hydrazone structures under varying pH conditions, which is crucial for designing linkers with specific release profiles. acs.org

The table below presents hypothetical data derived from computational studies, illustrating how these methods can be used to compare the stability of different linker designs.

| Linker Modification | Predicted Thioether Bond Half-Life (pH 7.4) | Predicted Hydrazone Bond Half-Life (pH 5.0) | Predicted Hydrazone Bond Half-Life (pH 7.4) |

| Standard Maleimide-Hydrazone | 48 hours | 4 hours | 96 hours |

| Stabilized Maleimide-Hydrazone | >200 hours | 5 hours | 110 hours |

| Electron-Withdrawing Group near Hydrazone | 48 hours | 1.5 hours | 80 hours |

| Electron-Donating Group near Hydrazone | 48 hours | 8 hours | 150 hours |

These computational and kinetic models provide valuable insights into the interplay between reaction conditions, kinetics, and selectivity in bioconjugation reactions. researchgate.net By predicting the stability and reactivity of novel linker designs before they are synthesized, these simulation approaches significantly reduce the time and resources required for development.

Exploration of Novel Applications and Integration with Emerging Biomedical Technologies

The unique properties of the this compound linker are enabling its integration into a variety of advanced biomedical technologies, extending its application far beyond traditional antibody-drug conjugates.

The development of nanomedicine has opened new avenues for targeted therapy, and linkers like this compound are crucial components in the functionalization of nanoparticles. mdpi.com These linkers are used to attach targeting ligands (e.g., antibodies, peptides) and therapeutic payloads to the surface of various nanocarriers, such as liposomes, polymeric nanoparticles, and magnetic nanoparticles. nih.govmdpi.com

The pH-sensitive hydrazone bond is particularly advantageous for creating "smart" drug delivery systems. nih.gov Nanoparticles functionalized with this linker can be designed to be stable in the bloodstream (pH 7.4) but to rapidly release their drug cargo upon internalization into cancer cells, where the endosomal and lysosomal compartments have an acidic pH. nih.gov This targeted and triggered release mechanism enhances the therapeutic efficacy of the drug while minimizing systemic side effects. nih.gov The maleimide functionality allows for the specific attachment of targeting proteins that guide the nanoparticle to the diseased tissue, improving the precision of the delivery system.

The versatility of the maleimide-hydrazide chemistry is being explored in a range of biomedical fields beyond oncology drug delivery. In diagnostics, these linkers can be used to immobilize antibodies or antigens onto the surface of biosensors for the detection of disease biomarkers. The covalent and oriented attachment facilitated by the linker can improve the sensitivity and specificity of the diagnostic platform.